molecular formula C10H20ClO5P B14339447 Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate CAS No. 104585-91-3

Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate

Cat. No.: B14339447
CAS No.: 104585-91-3
M. Wt: 286.69 g/mol
InChI Key: UITGZFYEYSJODU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate is an organic compound with the molecular formula C10H20ClO5P. It is a clear, colorless liquid that is not miscible with water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be synthesized through a multi-step process involving the reaction of ethyl 4-chlorobutanoate with diethyl phosphite. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted phosphonates and phosphonic acids.

    Hydrolysis: The major product is 4-chloro-2-(diethoxyphosphoryl)butanoic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 4-chloro-2-(diethoxyphosphoryl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-(diethoxyphosphoryl)butanoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

    Triethyl 2-phosphonobutyrate: Another phosphonate ester with different substituents, used in similar chemical reactions but with distinct properties.

    Diethyl 4-chlorobutylphosphonate: Similar compound with different ester groups, leading to variations in reactivity and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of scientific research and industry.

Properties

CAS No.

104585-91-3

Molecular Formula

C10H20ClO5P

Molecular Weight

286.69 g/mol

IUPAC Name

ethyl 4-chloro-2-diethoxyphosphorylbutanoate

InChI

InChI=1S/C10H20ClO5P/c1-4-14-10(12)9(7-8-11)17(13,15-5-2)16-6-3/h9H,4-8H2,1-3H3

InChI Key

UITGZFYEYSJODU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCl)P(=O)(OCC)OCC

Origin of Product

United States

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